4-{[2-(Morpholin-4-yl)ethyl]amino}benzonitrile
Description
4-{[2-(Morpholin-4-yl)ethyl]amino}benzonitrile is a benzonitrile derivative featuring a morpholine-ethylamino substituent at the para position of the aromatic ring. The compound combines the electron-withdrawing nitrile group with the morpholine moiety, a saturated six-membered heterocycle containing one oxygen and one nitrogen atom. Morpholine derivatives are widely explored in medicinal chemistry due to their ability to enhance solubility, modulate pharmacokinetics, and interact with biological targets via hydrogen bonding or hydrophobic interactions .
Properties
IUPAC Name |
4-(2-morpholin-4-ylethylamino)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c14-11-12-1-3-13(4-2-12)15-5-6-16-7-9-17-10-8-16/h1-4,15H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWMAEDAZJPYBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[2-(Morpholin-4-yl)ethyl]amino}benzonitrile typically involves the reaction of 4-chlorobenzonitrile with 2-(morpholin-4-yl)ethylamine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-{[2-(Morpholin-4-yl)ethyl]amino}benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzonitrile moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.
Substitution: Potassium carbonate in dimethylformamide.
Major Products:
Oxidation: Oxidized derivatives of the morpholine ring or benzonitrile moiety.
Reduction: Reduced forms of the benzonitrile group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{[2-(Morpholin-4-yl)ethyl]amino}benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-{[2-(Morpholin-4-yl)ethyl]amino}benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For instance, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Physicochemical Properties
The following table compares 4-{[2-(Morpholin-4-yl)ethyl]amino}benzonitrile with key analogues:
Key Observations :
- Morpholine Linkage: Compounds with morpholine (e.g., ) exhibit improved solubility compared to purely aromatic derivatives.
- Nitrile Group : The nitrile moiety in all compounds serves as a versatile functional group for further derivatization (e.g., conversion to amines or carboxylic acids) and participates in dipole-dipole interactions in biological systems .
Antimicrobial Activity
Morpholine-containing benzonitriles, such as 4-(morpholin-4-yl)-3-(trifluoromethyl)benzonitrile (), demonstrate antimicrobial properties attributed to the morpholine ring’s ability to disrupt bacterial membranes or enzyme activity . The target compound’s ethylamino linker could enhance penetration into microbial cells.
Enzyme Inhibition
- HIV-1 Reverse Transcriptase (RT): A structurally related compound, 4-((4-methoxy-6-(2-morpholinoethoxy)-1,3,5-triazin-2-yl)amino)-2-((3-methylbut-2-en-1-yl)oxy)benzonitrile (), inhibits HIV-1 RT via binding to the allosteric pocket. The morpholinoethoxy group is critical for stabilizing interactions with hydrophobic residues .
- Nitric Oxide Synthase (NOS): 4-(2-{[(2-Amino-4-methylquinolin-7-yl)methyl]amino}ethyl)benzonitrile () binds to the heme domain of endothelial NOS, suggesting that the ethylamino-morpholine motif in the target compound could similarly modulate enzyme activity .
Anticancer Potential
Benzonitriles with aromatic amino groups (e.g., ) have shown antiproliferative effects in cancer cell lines, likely due to intercalation or topoisomerase inhibition. The target compound’s morpholine group may improve tumor selectivity by exploiting overexpressed transporters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
